REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([NH2:11])=[N:7][NH:8][C:9]=1[NH2:10])([CH3:4])([CH3:3])[CH3:2].CN(C)[CH:14]=[CH:15][CH:16]=O>C(O)C.C(O)(=O)C>[C:1]([C:5]1[C:6]([NH2:11])=[N:7][N:8]2[CH:16]=[CH:15][CH:14]=[N:10][C:9]=12)([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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2.61 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C(=NNC1N)N
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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CN(C=CC=O)C
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Name
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|
Quantity
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18 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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25 μL
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Type
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catalyst
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Purification by silica gel chromatography (EtOAc, Rf=0.39)
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Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)C=1C(=NN2C1N=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |